1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Properties
IUPAC Name |
6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c24-28(25,13-1-2-14-15(11-13)27-10-9-26-14)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHQNRCNGFJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 454.52 g/mol. Its structure includes a piperazine ring substituted with a benzodioxine sulfonyl group and a triazolopyridazine moiety, which are significant for its biological activity.
Synthesis
The synthesis involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically includes the formation of sulfonamide derivatives followed by further derivatization with various acetamides to yield the target compound. The detailed synthetic pathway can be summarized as follows:
- Formation of Benzodioxine Derivative :
- Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
- Substitution Reactions :
- Subsequent reactions with bromo-acetamides to introduce the desired functional groups.
Enzyme Inhibition
Research indicates that derivatives of benzodioxine possess significant enzyme inhibitory properties. For instance:
- Thrombin Inhibition : Compounds related to benzodioxine have been tested for their ability to inhibit thrombin and fibrinogen binding to GPIIb/IIIa. The (S)-isomer of certain derivatives showed enhanced thrombin inhibition compared to their (R)-counterparts .
- Acetylcholinesterase Inhibition : The synthesized compounds were screened against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications in treating Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM) .
Antimicrobial Activity
Some studies have reported that benzodioxine derivatives exhibit antimicrobial properties. Their effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The structure-activity relationship (SAR) studies indicate that modifications in the benzodioxine framework can lead to variations in anticancer activity. Certain analogs have shown promise in inhibiting cancer cell proliferation in vitro .
Case Study 1: Thrombin Inhibition
A study examined several 2,3-dihydro-1,4-benzodioxine derivatives for their thrombin inhibitory activity. The results demonstrated that specific substitutions at the sulfonamide position significantly enhanced the inhibitory effects on thrombin compared to traditional anticoagulants .
Case Study 2: Acetylcholinesterase Inhibition
In another investigation focusing on Alzheimer's disease models, compounds derived from benzodioxine were tested for their ability to inhibit acetylcholinesterase. The findings highlighted a correlation between structural modifications and increased inhibition potency .
Summary of Biological Activities
Scientific Research Applications
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance, sulfonamides derived from benzodioxane have shown promising activity against enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The mechanism of action typically involves competitive inhibition, where the compound competes with the substrate for binding to the active site of the enzyme .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the sulfonamide group enhances the antibacterial efficacy by disrupting bacterial folic acid synthesis. This suggests that 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could be investigated for its potential as an antimicrobial agent.
Anticancer Potential
The triazolo-pyridazine moiety present in this compound may contribute to anticancer activity. Research indicates that similar heterocyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle and apoptosis-related proteins.
Case Studies
Case Study 1: Enzyme Inhibition
A study synthesized several derivatives from benzodioxane and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that specific modifications to the benzodioxane structure significantly enhanced inhibitory activity compared to parent compounds. This highlights the importance of structural optimization in drug design for targeting these enzymes effectively .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of effectiveness, suggesting that further exploration into structure-activity relationships could yield potent antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison Table
Key Findings
Electron-Withdrawing vs. Hydrophobic Groups: The target compound’s benzodioxine sulfonyl group contrasts with the dual sulfonyl groups in Compound 1 . While dual sulfonyl groups increase hydrophilicity, they may impair blood-brain barrier penetration. The target’s single sulfonyl group likely balances solubility and membrane permeability.
Heterocyclic Moieties: The triazolopyridazine in the target and Compound 4 both enable π-π stacking. However, Compound 4’s methyl group and dihydrochloride salt improve solubility, whereas the target’s benzodioxine sulfonyl may prioritize receptor affinity over solubility.
The carboxamide in Compound 6 demonstrates how hydrogen-bonding linkers can enhance target engagement, a feature absent in the target’s structure.
Preparation Methods
Benzodioxane Ring Formation
1,4-Benzodioxin-6-amine undergoes diazotization followed by hydrolysis to yield 1,4-benzodioxin-6-ol. Subsequent sulfonation with chlorosulfonic acid at 0–5°C produces 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | 85% |
| Sulfonation | ClSO₃H, 0–5°C | 78% |
| Chlorination | PCl₅, reflux | 92% |
Synthesis of Triazolo[4,3-b]pyridazin-6-yl Derivatives
The triazolo-pyridazine core is constructed via cyclocondensation or oxidative cyclization:
Cyclocondensation of Hydrazinopyridazines
Hydrazinopyridazines react with orthoesters (e.g., trimethyl orthoacetate) in acetic acid under reflux to formtriazolo[4,3-b]pyridazines. For example:
Key Parameters
Oxidative Cyclization of Hydrazones
Hydrazone derivatives of pyridazines undergo oxidative cyclization using nitrobenzene or iodine to yield triazolo-pyridazines. For instance, 6-hydrazinopyridazine-3-carbonitrile forms 6-cyano-triazolo[4,3-b]pyridazine in nitrobenzene at 150°C.
Piperazine Functionalization and Coupling
Synthesis of 4-( Triazolo[4,3-b]pyridazin-6-yl)piperazine
Chlorinated triazolo-pyridazines (e.g., 6-chloro-triazolo[4,3-b]pyridazine) react with piperazine in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic aromatic substitution, with yields optimized using excess piperazine.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Molar ratio (piperazine:chloride) | 3:1 |
| Yield | 82% |
Sulfonylation with Benzodioxine Sulfonyl Chloride
The piperazine-triazolo-pyridazine intermediate is sulfonylated with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Purification
-
Crude product is washed with NaHCO₃ solution and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires harsh acids | 65–75% |
| Oxidative cyclization | Scalable | Toxic oxidizing agents | 70–80% |
| Nucleophilic substitution | Mild conditions | Excess piperazine needed | 80–85% |
Industrial-Scale Considerations
Patent data highlights the importance of solvent recovery and catalyst selection. For example, using toluene instead of DMF reduces costs, while p-toluenesulfonic acid improves cyclization efficiency. Key industrial parameters include:
Q & A
Q. What are the key synthetic pathways for constructing the triazolo-pyridazine and benzodioxine sulfonyl moieties in this compound?
The synthesis involves multi-step organic reactions. For the triazolo-pyridazine core, cyclocondensation of hydrazine derivatives with pyridazine precursors is typical, followed by sulfonylation of the piperazine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., NaH in DMF). Reaction optimization often requires refluxing in aprotic solvents like acetonitrile and purification via column chromatography .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the connectivity of the triazolo-pyridazine, piperazine, and benzodioxine sulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
Begin with in vitro kinase inhibition assays due to the triazolo-pyridazine moiety's known affinity for ATP-binding pockets. Use cell viability assays (e.g., MTT) in cancer or immune cell lines. Parallel screening against viral proteases (e.g., SARS-CoV-2 Mpro) is advised, as structurally related sulfonamide-triazolo hybrids exhibit antiviral activity .
Advanced Research Questions
Q. How can researchers optimize the low yield in the final sulfonylation step of the piperazine ring?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent modulation : Replace DMF with THF or dichloromethane to reduce polarity.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity.
- Temperature control : Conduct reactions at 0–5°C to minimize decomposition .
Q. How should contradictory activity data in kinase inhibition assays be resolved?
Contradictions may stem from assay conditions (e.g., ATP concentration variability) or off-target effects. Validate results using:
Q. What computational strategies are effective for predicting ADME/Tox properties of this compound?
Use SwissADME or QikProp to predict logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition. Molecular dynamics simulations can model blood-brain barrier permeability. Validate in vitro via Caco-2 cell monolayers for absorption and hepatic microsomes for metabolic stability .
Q. How can researchers elucidate the mechanism of action when initial target identification fails?
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with a clickable analog of the compound.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitivity/resistance genes.
- Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP/ADP ratios) to infer pathway disruption .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
3D models (e.g., spheroids) often show reduced compound efficacy due to poor penetration. Solutions:
- Drug formulation : Use nanoparticle encapsulation to enhance diffusion.
- Dose adjustment : Apply 5–10× higher concentrations in 3D vs. 2D systems.
- Imaging validation : Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Triazolo-pyridazine precursor | Recrystallization (EtOH/H₂O) | 65–70 | |
| Benzodioxine sulfonyl chloride | Distillation (150–160°C) | 80–85 | |
| Piperazine-coupled product | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | 45–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
